molecular formula C29H30ClN3O2 B4619983 N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-4-chlorobenzamide

N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-4-chlorobenzamide

Cat. No.: B4619983
M. Wt: 488.0 g/mol
InChI Key: HTARNNOWABQFGZ-CAQPMQTCSA-N
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Description

N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-4-chlorobenzamide is a useful research compound. Its molecular formula is C29H30ClN3O2 and its molecular weight is 488.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.2026549 g/mol and the complexity rating of the compound is 767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeling and PET Imaging

A study detailed the radiolabeling of the cannabinoid receptor agonist AZD1940 with carbon-11, assessing brain exposure through PET imaging in non-human primates. This method, while focusing on AZD1940, exemplifies the potential of radiolabeling techniques for tracking drug distribution and accumulation in vivo, offering insights into the pharmacokinetics and pharmacodynamics of novel compounds including complex benzamides (Schou et al., 2013).

Herbicide Activity

Research on "N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide" highlighted its herbicidal activity on annual and perennial grasses, suggesting potential agricultural utility. This indicates that certain benzamides could serve as effective herbicides, potentially including variants of the compound (Viste et al., 1970).

Oxidative Catalysis

A study on sulfonamide-substituted iron phthalocyanine, incorporating 4-tert-butylbenzenesulfonamide, showcased its use as an oxidation catalyst. This work underscores the role of complex benzamides in facilitating chemical transformations, particularly in the oxidation of olefins, which is critical for synthesizing key intermediates in organic synthesis and industrial chemistry (Işci et al., 2014).

Mitosis Inhibition

An investigation into a N-(1,1-dimethylpropynyl) benzamide series, focusing on the substitution effects on phenyl rings, revealed powerful and selective inhibition of mitosis in plant cells. This suggests that compounds structurally related to the specified benzamide could have applications in agriculture as growth regulators or herbicides by controlling cell division (Merlin et al., 1987).

Liquid Crystal Technology

Research on 4-n-pentyl and 4-n-butoxy derivatives of certain dicyano phenyl ethane compounds, while not directly matching the queried compound, points to the broader applicability of complex benzamides in developing photochemically stable liquid crystal (LC) mixtures. These mixtures, characterized by low viscosity and large negative dielectric anisotropy, indicate the potential use of related benzamides in LC technology, impacting display technologies and optical devices (Osman & Huynh-Ba, 1983).

Properties

IUPAC Name

N-[4-[(Z)-N-[[2-(4-tert-butylphenyl)cyclopropanecarbonyl]amino]-C-methylcarbonimidoyl]phenyl]-4-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30ClN3O2/c1-18(19-9-15-24(16-10-19)31-27(34)21-7-13-23(30)14-8-21)32-33-28(35)26-17-25(26)20-5-11-22(12-6-20)29(2,3)4/h5-16,25-26H,17H2,1-4H3,(H,31,34)(H,33,35)/b32-18-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTARNNOWABQFGZ-CAQPMQTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1CC1C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1CC1C2=CC=C(C=C2)C(C)(C)C)/C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.